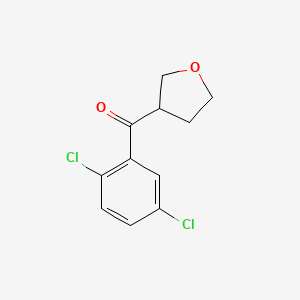

3-(2,5-Dichlorobenzoyl)oxolane

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dichlorophenyl)-(oxolan-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O2/c12-8-1-2-10(13)9(5-8)11(14)7-3-4-15-6-7/h1-2,5,7H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJXKHBAAOHDPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2,5 Dichlorobenzoyl Oxolane

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-(2,5-Dichlorobenzoyl)oxolane, the primary disconnection points are the C-C bond of the ketone and the C-O bonds of the ether within the oxolane ring.

A primary disconnection breaks the bond between the carbonyl carbon and the oxolane ring. This suggests a reaction between an electrophilic 2,5-dichlorobenzoyl species and a nucleophilic oxolane-3-yl precursor. This leads to two main retrosynthetic pathways:

Pathway A: Utilizes a Friedel-Crafts-type acylation or a related coupling reaction.

Pathway B: Involves the oxidation of a corresponding secondary alcohol, which is formed from the reaction of a Grignard or organolithium reagent with an aldehyde.

Approaches to the 2,5-Dichlorobenzoyl Moiety Incorporation

The introduction of the 2,5-dichlorobenzoyl group is a critical step. The most common precursor for this moiety is 2,5-Dichlorobenzoyl chloride . This highly reactive acyl chloride can be synthesized from 3,5-dichlorobenzoic acid by reacting it with thionyl chloride. google.com

One potential, though challenging, method for incorporation is the direct Friedel-Crafts acylation of tetrahydrofuran (B95107). However, this reaction is complicated by the Lewis acid-catalyzed ring-opening of the THF ring, which typically yields 4-chlorobutyl esters. researchgate.nettandfonline.com A successful acylation at the 3-position would require a pre-functionalized and more stable oxolane substrate.

A more plausible approach involves the use of an organometallic reagent derived from 3-substituted oxolane. For example, a Grignard reagent (3-bromo-oxolane treated with magnesium) or an organolithium reagent could be reacted with 2,5-dichlorobenzoyl chloride.

Alternatively, a coupling reaction, such as a Stille or Suzuki coupling, could be envisioned. This would require the synthesis of an oxolane-3-yl stannane (B1208499) or boronic acid derivative to be coupled with the acyl chloride, often in the presence of a palladium catalyst.

Strategies for Oxolane Ring Construction

If the synthetic strategy involves building the oxolane ring as a key step, several methods can be considered. The construction often starts from a linear precursor that can be cyclized.

A common method involves the intramolecular Williamson ether synthesis from a suitably substituted butane-1,4-diol derivative. For the target molecule, this would mean starting with a precursor like 1-(2,5-dichlorophenyl)-2-(2-hydroxyethyl)butane-1,4-diol and cyclizing it under acidic or basic conditions.

Another strategy starts from precursors like 3-nitrile tetrahydrofuran, which can be synthesized via the cyclic condensation of 2-haloethyl-2-nitrile ethyl ether. google.com The nitrile group could then be converted to the desired benzoyl group through a series of functional group interconversions.

Development of Novel and Optimized Synthetic Routes

Stepwise Synthesis Protocols and Reaction Sequence Design

A hypothetical, stepwise synthesis of this compound could proceed as follows:

Preparation of Oxolane-3-carboxylic acid: This can be achieved through various published methods, often starting from commercially available precursors like malic acid.

Activation of the Carboxylic Acid: The oxolane-3-carboxylic acid would be converted to its more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride.

Friedel-Crafts Acylation: The resulting oxolane-3-carbonyl chloride could then be reacted with 1,4-dichlorobenzene (B42874) under Friedel-Crafts conditions (e.g., using AlCl₃ as a catalyst) to form the desired ketone.

An alternative sequence could involve:

Grignard Reagent Formation: Preparation of a Grignard reagent from 1-bromo-2,5-dichlorobenzene.

Reaction with an Oxolane Aldehyde: Reaction of the Grignard reagent with oxolane-3-carbaldehyde to yield (2,5-dichlorophenyl)(oxolan-3-yl)methanol.

Oxidation: Oxidation of the resulting secondary alcohol using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation to give the final product, this compound.

Cascade and One-Pot Synthesis Strategies

While specific cascade reactions for this molecule are not documented, one could theorize a one-pot synthesis. For instance, a tandem reaction involving the ring-opening of a substituted epoxide followed by an intramolecular cyclization could potentially form the substituted oxolane ring in a single step. However, controlling the regioselectivity to achieve the 3-substituted product would be a significant challenge.

Catalytic Systems and Reaction Environment Optimization for this compound Production

The choice of catalyst and reaction conditions is crucial for maximizing the yield and purity of the final product.

For steps involving acylation , Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are standard catalysts. researchgate.net The optimization would involve screening different catalysts, adjusting the temperature, and selecting an appropriate solvent to minimize side reactions like the ring-opening of the oxolane moiety.

In coupling reactions , palladium-based catalysts such as Pd(PPh₃)₄ are commonly used. The optimization here would focus on the choice of ligand, base, and solvent system to ensure efficient coupling between the oxolane and the dichlorobenzoyl components.

For the oxidation of a secondary alcohol precursor, a variety of catalytic systems are available. While stoichiometric reagents like PCC are effective, catalytic methods using transition metals (e.g., ruthenium or copper) with a co-oxidant are often more efficient and environmentally benign.

The table below summarizes potential catalytic systems for key reaction steps in the synthesis of this compound.

| Reaction Step | Catalyst/Reagent | Purpose | Potential Advantages/Disadvantages |

| Friedel-Crafts Acylation | AlCl₃, FeCl₃ | To promote acylation of an aromatic ring. | Adv: High reactivity. Disadv: Can catalyze ring-opening of THF; requires stoichiometric amounts. |

| Cross-Coupling (e.g., Suzuki) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | To form the C-C bond between the aryl and oxolane moieties. | Adv: High functional group tolerance. Disadv: Requires pre-functionalized substrates (boronic acids). |

| Oxidation of Alcohol | PCC, DMP, Swern Oxidation | To convert a secondary alcohol to a ketone. | Adv: High yields for secondary alcohols. Disadv: Often uses toxic chromium reagents or requires cryogenic conditions. |

| Ether Synthesis (Cyclization) | H₂SO₄, TsOH, NaH | To form the oxolane ring from a diol precursor. | Adv: Well-established methods. Disadv: Can lead to side products depending on the substrate. |

Exploration of Homogeneous and Heterogeneous Catalysis

The choice of catalyst is pivotal in acylation reactions, influencing reaction rates, yields, and selectivity. Both homogeneous and heterogeneous catalysts are viable options for the synthesis of this compound.

Homogeneous Catalysis:

Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity under mild conditions. For the acylation of an oxolane precursor, classic Lewis acids are the most common choice. routledge.com These catalysts function by activating the acylating agent, typically 2,5-dichlorobenzoyl chloride, rendering it more electrophilic.

Common homogeneous catalysts that could be employed include:

Metal Halides: Anhydrous aluminum chloride (AlCl₃) is a traditional and powerful Lewis acid for Friedel-Crafts acylations. d-nb.info Other metal halides like iron(III) chloride (FeCl₃) and zinc chloride (ZnCl₂) can also be effective. beilstein-journals.orgorganic-chemistry.org

Metal Triflates: Lanthanide triflates, such as scandium(III) triflate (Sc(OTf)₃) and ytterbium(III) triflate (Yb(OTf)₃), are known to be water-tolerant Lewis acids, which can be advantageous in certain applications. routledge.com

Triflic Acid (TfOH): This strong Brønsted acid can also promote acylation reactions, sometimes in conjunction with other reagents. rsc.orgresearchgate.net

The general mechanism involves the formation of a highly reactive acylium ion or a polarized complex between the acyl chloride and the Lewis acid, which is then attacked by the nucleophilic oxolane precursor.

Heterogeneous Catalysis:

Heterogeneous catalysts offer significant advantages in terms of catalyst recovery, reusability, and often, milder reaction conditions, contributing to more environmentally benign processes. researchgate.netresearchgate.net For the synthesis of this compound, several types of solid acid catalysts could be explored.

Potential heterogeneous catalysts include:

Zeolites: These are microporous aluminosilicate (B74896) minerals with well-defined pore structures and strong acid sites. Zeolites like H-Beta and H-ZSM-5 have been successfully used in the acylation of aromatic ethers and other nucleophiles. rsc.org Their shape-selectivity can also influence the regioselectivity of the reaction.

Clays: Acid-activated clays, such as montmorillonite (B579905) K-10, can serve as inexpensive and effective catalysts for Friedel-Crafts reactions. researchgate.net

Sulphated Zirconia: This solid superacid is known for its high catalytic activity in various acid-catalyzed reactions, including acylations. routledge.com

Functionalized Geopolymers: Recent research has shown that fly ash-based geopolymers can act as sustainable bifunctional heterogeneous catalysts for Friedel-Crafts acylations, possessing both Lewis and Brønsted acid sites. mdpi.com

The use of heterogeneous catalysts often involves higher reaction temperatures, but the ease of separation from the reaction mixture is a major benefit. researchgate.net

| Catalyst Type | Example | Potential Advantages for Synthesis |

| Homogeneous | ||

| Metal Halide | AlCl₃, FeCl₃ | High reactivity, well-established |

| Metal Triflates | Sc(OTf)₃ | Water tolerant, reusable in some cases |

| Brønsted Acid | Triflic Acid (TfOH) | Strong acid, can be used catalytically |

| Heterogeneous | ||

| Zeolites | H-Beta, H-ZSM-5 | Reusable, shape-selective, environmentally friendly |

| Clays | Montmorillonite K-10 | Inexpensive, effective |

| Solid Superacids | Sulphated Zirconia | High activity |

| Geopolymers | Fly Ash-Based | Sustainable, bifunctional |

Solvent Selection, Temperature Control, and Pressure Effects

The outcome of the synthesis of this compound is significantly influenced by the reaction parameters, including the choice of solvent, temperature, and pressure.

Solvent Selection:

The solvent plays a crucial role in Friedel-Crafts acylation reactions. It must be inert to the reaction conditions and capable of dissolving the reactants and the catalyst complex. The polarity of the solvent can affect the stability of the reaction intermediates and thus the reaction rate and selectivity. numberanalytics.comrsc.org

Commonly used solvents and their potential effects are summarized below:

Chlorinated Hydrocarbons: Dichloromethane (CH₂Cl₂) and 1,2-dichloroethane (B1671644) (DCE) are frequently used due to their ability to dissolve many organic compounds and Lewis acids. d-nb.infonumberanalytics.com They are relatively inert under the reaction conditions.

Nitroalkanes: Nitrobenzene and nitromethane (B149229) can act as polar solvents that stabilize the cationic intermediates, often leading to higher reaction yields. numberanalytics.comrsc.org However, they can also form stable complexes with Lewis acids, potentially reducing their catalytic activity.

Carbon Disulfide (CS₂): This is a traditional solvent for Friedel-Crafts reactions, particularly with AlCl₃, as it does not form a complex with the catalyst.

The choice of solvent can also influence the regioselectivity of the acylation, as different solvents can solvate the intermediate sigma-complexes to varying extents. rsc.org

Temperature Control:

Temperature is a critical parameter that must be carefully controlled. Generally, increasing the temperature increases the reaction rate. researchgate.net However, excessively high temperatures can lead to side reactions, such as decomposition of the reactants or products, or a decrease in selectivity. For many Friedel-Crafts acylations, the reaction is initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or heated to reflux. d-nb.info The optimal temperature will depend on the reactivity of the substrate, the acylating agent, and the catalyst used.

Pressure Effects:

For liquid-phase reactions conducted at or below the boiling point of the solvent, the effect of pressure is generally negligible. However, if the reaction is carried out at temperatures above the solvent's boiling point, a sealed reactor (autoclave) would be necessary to maintain the solvent in the liquid phase and to contain any gaseous byproducts. In general, for the proposed synthesis of this compound under typical laboratory conditions, pressure is not expected to be a primary variable for optimization.

| Parameter | Considerations for the Synthesis of this compound |

| Solvent | Should be inert and dissolve reactants. Polarity can influence rate and selectivity. Dichloromethane or 1,2-dichloroethane are common choices. |

| Temperature | Higher temperatures increase reaction rate but may decrease selectivity. Optimal temperature needs to be determined experimentally, often starting at low temperatures. |

| Pressure | Generally not a significant factor for liquid-phase reactions at atmospheric pressure. May be relevant for high-temperature reactions in a sealed vessel. |

Stereoselective Synthesis of this compound (if applicable)

If the target molecule possesses a stereocenter at the 3-position of the oxolane ring, its stereoselective synthesis becomes a crucial aspect. This involves the creation of the desired stereoisomer in excess over the others.

Chiral Auxiliary-Mediated Approaches

A well-established strategy for asymmetric synthesis involves the use of a chiral auxiliary. nih.gov This is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed.

For the synthesis of an enantiomerically enriched this compound, a chiral auxiliary could be incorporated into the oxolane precursor. For instance, a chiral alcohol could be used to form a chiral acetal (B89532) or ketal, which could then direct the introduction of the acyl group. Alternatively, a chiral auxiliary could be attached to a precursor that is then cyclized to form the oxolane ring with the desired stereochemistry. Evans oxazolidinones are a class of chiral auxiliaries that have been widely used to control the stereochemistry of acylation and alkylation reactions. core.ac.uk

The general process would involve:

Attachment of the chiral auxiliary to a suitable oxolane precursor.

A diastereoselective reaction to introduce the 2,5-dichlorobenzoyl group or a precursor to it.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

Asymmetric Catalysis for Enantioselective Formation of this compound

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product. researchgate.net For the synthesis of this compound, a chiral Lewis acid catalyst could potentially be used to catalyze the acylation of an appropriate oxolane precursor enantioselectively.

The chiral catalyst, often a complex of a metal with a chiral ligand, would create a chiral environment around the reactants, favoring the formation of one enantiomer of the product over the other. Chiral phosphoric acids have also emerged as effective organocatalysts for a variety of asymmetric transformations, including those that could lead to substituted tetrahydrofurans. nih.gov The development of a catalytic asymmetric synthesis would be highly desirable due to its efficiency and atom economy.

Diastereoselective Control in Oxolane Ring Formation

The stereochemistry at the 3-position of the oxolane ring can also be controlled during the formation of the ring itself. Various methods for the diastereoselective synthesis of substituted tetrahydrofurans have been reported. nih.govorganic-chemistry.orgresearchgate.net

These methods often rely on substrate control, where the existing stereocenters in an acyclic precursor dictate the stereochemistry of the newly formed stereocenters during the cyclization reaction. For example, the acid-catalyzed rearrangement of allylic acetals can lead to the formation of 3-acyltetrahydrofurans with high diastereoselectivity. acs.orgacs.org The stereochemical outcome is often dependent on the geometry of the starting material and the reaction conditions.

Another approach is the intramolecular oxa-Michael reaction of a chiral hydroxy enone, where the stereochemistry of the alcohol directs the conjugate addition to form the tetrahydrofuran ring. worktribe.com By carefully designing the acyclic precursor with the appropriate stereocenters, it is possible to achieve a high degree of diastereoselectivity in the formation of the substituted oxolane ring of this compound.

Due to the absence of specific research on this compound, it is not possible to provide a detailed article based on the requested outline with "thorough, informative, and scientifically accurate content" and "detailed research findings." The generation of such an article would require performing the actual computational and theoretical studies, such as Density Functional Theory (DFT) calculations and molecular dynamics simulations, which are beyond the scope of this response.

To illustrate the type of information that would be necessary, one could look at studies on analogous compounds. For instance, research on other dichlorobenzoyl derivatives or molecules containing an oxolane ring often involves computational methods. Studies on similar compounds have used DFT methods like B3LYP with various basis sets (e.g., 6-31G(d) or 6-311++G(d,p)) to analyze electronic structures, predict vibrational spectra, and determine molecular stability. nih.govsemanticscholar.orgnih.gov Similarly, conformational analyses and molecular dynamics simulations are employed to understand the three-dimensional structure and behavior of molecules in different environments. nih.govresearchgate.net

However, without specific data for this compound, any attempt to create the requested article would be speculative and not based on factual, scientific evidence.

Computational and Theoretical Investigations of 3 2,5 Dichlorobenzoyl Oxolane

Reaction Pathway and Reactivity Prediction for 3-(2,5-Dichlorobenzoyl)oxolane

Transition State Identification and Activation Energy Calculations

Currently, there is no publicly available research that specifically details the identification of transition states or the calculation of activation energies for reactions involving this compound. Computational chemistry studies on related ketones and their reduction mechanisms often employ methods like Density Functional Theory (DFT) to model reaction pathways. researchgate.net For instance, studies on the reduction of other ketones have utilized computational approaches to locate transition state structures and determine the energy barriers associated with these reactions. rsc.orgmdpi.com These investigations are crucial for understanding reaction kinetics and mechanisms. However, specific energetic data and transition state geometries for this compound have not been reported in the reviewed literature.

Mechanistic Probing via Computational Methods

Detailed mechanistic studies of this compound using computational methods are not available in the current scientific literature. Mechanistic probing for analogous compounds, such as the reduction of ketones, often involves computational techniques to elucidate the step-by-step process of a chemical transformation. rsc.orgnih.govresearchgate.net These studies can reveal the roles of catalysts, the nature of intermediates, and the factors influencing stereoselectivity. For example, research on benzoylthiourea (B1224501) derivatives has used computational approaches to understand their chemical stability and electronic properties, which are foundational to understanding reactivity. researchgate.netdntb.gov.uaresearchgate.net Without specific computational studies on this compound, a detailed mechanistic analysis remains speculative.

Molecular Recognition and Ligand-Target Docking Studies of this compound in Model Systems

There are no specific molecular recognition or ligand-target docking studies for this compound reported in the accessible scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govrjptonline.orgekb.eg This method is widely used in drug design and materials science. For example, docking studies on other dichlorobenzoyl derivatives have been performed to investigate their potential as anticancer agents by modeling their interaction with specific enzymes like human DNA topoisomerase II. nih.govundip.ac.id Similarly, other complex molecules containing dichlorobenzyl or related fragments have been the subject of docking simulations to explore their biological activities. asianresassoc.orgrsc.org However, the absence of such studies for this compound means that its potential interactions with biological targets or host molecules have not been computationally explored.

Mechanistic Insights into the Molecular Interactions of 3 2,5 Dichlorobenzoyl Oxolane

Investigations into Enzymatic Interactions of 3-(2,5-Dichlorobenzoyl)oxolane

There is no available research detailing the enzymatic interactions of this compound.

Enzyme Kinetic Studies and Inhibition/Modulation Mechanisms

No studies on the enzyme kinetics, including inhibition or modulation mechanisms, involving this compound have been identified.

Structural Analysis of Enzyme-3-(2,5-Dichlorobenzoyl)oxolane Complexes

Information regarding the structural analysis of any potential complexes between enzymes and this compound is not present in the current body of scientific literature.

Receptor Binding and Signal Transduction Pathway Modulation by this compound

There is a lack of data on the receptor binding properties and any subsequent modulation of signal transduction pathways by this compound.

Affinity and Selectivity Profiling in Isolated Receptor Systems

No affinity and selectivity profiles for this compound in any isolated receptor systems have been published.

Molecular Mechanisms of Receptor Activation or Inhibition

The molecular mechanisms through which this compound might activate or inhibit receptors are unknown, as no such activity has been reported.

Non-Enzymatic Chemical Reactions and Interactions of this compound with Biological Macromolecules (In Vitro)

There are no available in vitro studies documenting any non-enzymatic chemical reactions or interactions between this compound and biological macromolecules.

Structure Activity Relationship Sar and Analogue Design of 3 2,5 Dichlorobenzoyl Oxolane

Design Principles for Novel 3-(2,5-Dichlorobenzoyl)oxolane Analogues

The design of new analogues of this compound is guided by principles derived from computational modeling, mechanistic insights, and high-throughput synthesis methodologies. These principles aim to systematically modify the lead structure to explore the chemical space and identify key interactions with its biological target.

Rational analogue design leverages computational chemistry to predict how structural modifications might affect binding affinity and activity. researchgate.netnih.gov In the absence of an experimentally determined co-crystal structure of this compound with its target protein, molecular docking simulations can provide valuable hypotheses about its binding mode. rsc.org For instance, a hypothetical binding pocket could be modeled where the dichlorophenyl group engages in hydrophobic interactions, while the oxygen atoms of the oxolane ring and the carbonyl group act as hydrogen bond acceptors.

Mechanistic data, revealing which parts of the molecule are crucial for its biological effect, is paramount. For example, if the dichlorination pattern is essential for activity, analogues would focus on substitutions at other positions of the phenyl ring. Conversely, if the oxolane moiety is primarily a scaffold, its replacement with other heterocyclic systems could be explored. nih.govnih.gov Computational tools can quantify the potential effects of these changes.

Table 1: Hypothetical Computational Data for Prioritizing Analogue Design This table illustrates how computational scores could be used to rank virtual analogues of this compound. Scores are for illustrative purposes only.

| Compound ID | Modification | Predicted Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Predicted Interactions |

|---|---|---|---|---|

| Lead-001 | This compound | -8.5 | 50 | H-bond with Ser120 (carbonyl O), Hydrophobic pocket for dichlorophenyl |

| Ana-002 | 3-(2-Chloro-5-fluorobenzoyl)oxolane | -8.2 | 75 | H-bond with Ser120, Altered hydrophobic interaction |

| Ana-003 | 3-(2,5-Dichlorobenzoyl)pyrrolidine | -7.9 | 110 | Loss of oxolane O H-bond potential |

| Ana-004 | 4-(2,5-Dichlorobenzoyl)oxolane | -6.5 | 450 | Steric clash due to positional change |

Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of diverse analogues, enabling a broad exploration of the SAR. imperial.ac.uk A solid-phase synthesis approach could be employed to generate a library based on the this compound scaffold. researchgate.netnih.govemolecules.com For example, an oxolane-based core could be attached to a resin, followed by acylation with a diverse set of substituted benzoyl chlorides. Alternatively, a resin-bound benzoic acid could be reacted with various functionalized oxolane derivatives.

This high-throughput approach allows for the systematic variation of multiple substitution points on the molecule simultaneously. The resulting library of compounds can then be screened for biological activity, and the data used to build a comprehensive SAR model.

Table 2: Illustrative Combinatorial Library Design for this compound Analogues This table outlines a possible combinatorial synthesis plan where R1/R2 represent substituents on the oxolane ring and X/Y represent substituents on the benzoyl ring.

| Scaffold | Building Block Set A (Oxolane Derivatives) | Building Block Set B (Benzoyl Derivatives) | Total Compounds in Library |

|---|---|---|---|

| Oxolane Core | R1=H, R2=H | X=2-Cl, Y=5-Cl | 1 (Lead Compound) |

| R1=CH₃, R2=H | X=2-Cl, Y=5-F | 20 x 20 = 400 | |

| R1=OH, R2=H | X=2-Cl, Y=5-Br | ||

| R1=H, R2=CH₃ | X=2-Cl, Y=5-CH₃ |

Synthetic Strategies for Analogues and Derivatives of this compound

The synthesis of analogues requires versatile and robust chemical strategies that allow for specific modifications to different parts of the parent molecule. These strategies can be broadly categorized based on the targeted molecular fragment.

The oxolane (tetrahydrofuran) ring is a common motif in biologically active molecules, and numerous methods exist for its synthesis and functionalization. organic-chemistry.orgnih.gov Modifications can include the introduction of substituents, altering the ring size, or changing the stereochemistry.

Substitution: Functional groups such as alkyl, hydroxyl, or amino groups can be introduced onto the oxolane ring. This can be achieved by starting with appropriately substituted precursors, such as functionalized diols, or through C-H functionalization of the pre-formed ring. nih.govrsc.org

Ring Expansion/Contraction: The five-membered oxolane ring can be expanded to a six-membered tetrahydropyran (B127337) or contracted to a four-membered oxetane (B1205548). rsc.orguchicago.edu These changes can significantly alter the conformational properties of the molecule. Photochemical methods or rearrangements of epoxy alcohols can be employed for such transformations. nih.govresearchgate.net

Stereochemistry: The stereocenters on the oxolane ring can be controlled to produce specific diastereomers or enantiomers, which is crucial as biological activity is often stereospecific. combichemistry.com

Table 3: Synthetic Strategies for Oxolane Ring Modification

| Modification Type | Synthetic Approach | Example Starting Material |

|---|---|---|

| Introduction of 3-methyl group | Cyclization of a substituted pentane-1,4-diol | 3-Methylpentane-1,4-diol |

| Ring expansion to tetrahydropyran | Rearrangement of a 2-(hydroxymethyl)oxetane | 2-(Hydroxymethyl)oxetane derivative |

| Ring contraction to oxetane | Paternò–Büchi reaction | Furanone precursor |

The dichlorobenzoyl moiety offers multiple avenues for derivatization, primarily by modifying the chlorine substituents or the ketone linker.

Cross-Coupling Reactions: The chlorine atoms on the aromatic ring can be replaced with a wide variety of functional groups using palladium-catalyzed cross-coupling reactions. nobelprize.orglibretexts.org For example, Suzuki coupling can introduce new aryl or alkyl groups, Buchwald-Hartwig amination can install amines, and Sonogashira coupling can add alkynes. researchgate.net The relative reactivity of the chlorine at position 2 versus position 5 might allow for selective, stepwise modifications. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effect of the carbonyl group activates the aromatic ring towards nucleophilic attack. wikipedia.orgbyjus.comlibretexts.org Under certain conditions, one of the chlorine atoms, particularly the one ortho to the carbonyl group, could be displaced by strong nucleophiles like alkoxides or thiolates. chemistrysteps.commasterorganicchemistry.com

Ketone Modification: The carbonyl group itself can be chemically altered. For instance, it can be reduced to a secondary alcohol, which introduces a new hydrogen bond donor and a chiral center. It can also be converted to other functional groups like an oxime or a hydrazone, which can alter its electronic properties and steric profile.

Table 4: Strategies for Dichlorobenzoyl Moiety Derivatization

| Target Site | Reaction Type | Example Reagents | Potential New Functional Group |

|---|---|---|---|

| C5-Cl | Suzuki Coupling | Phenylboronic acid, Pd catalyst | Phenyl |

| C2-Cl | Buchwald-Hartwig Amination | Morpholine, Pd catalyst, base | Morpholinyl |

| C5-Cl | Nucleophilic Aromatic Substitution | Sodium methoxide | Methoxy |

| Carbonyl C=O | Reduction | Sodium borohydride | Hydroxyl (-CH(OH)-) |

Isosteric and bioisosteric replacements are a key strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of a lead compound while retaining its biological activity. patsnap.comctppc.org This involves replacing a functional group with another that has similar steric, electronic, or conformational properties. scripps.edudrughunter.com

Oxolane Ring Isosteres: The oxolane ring can be replaced by other five-membered rings to probe the importance of the ring oxygen. Classical isosteres include cyclopentane (B165970) (removes H-bonding capability) and tetrahydrothiophene (B86538) (alters H-bonding and electronics). acs.org Non-classical isosteres could include pyrrolidine (B122466) or isoxazolidine (B1194047). Four-membered oxetane rings are also common replacements for gem-dimethyl or carbonyl groups and can serve as metabolically stable polar scaffolds. beilstein-journals.org

Dichlorobenzoyl Moiety Isosteres: The dichlorophenyl ring can be replaced by other aromatic or heteroaromatic systems, such as dichloropyridine or a thiophene (B33073) ring, to modulate properties like solubility and metabolic stability. The chlorine atoms themselves can be replaced by bioisosteres like trifluoromethyl (CF₃) or cyano (CN) groups, which mimic their steric bulk and electron-withdrawing nature but offer different metabolic profiles. u-tokyo.ac.jp

Table 5: Potential Isosteric Replacements for this compound

| Original Moiety | Isosteric Replacement | Rationale for Replacement |

|---|---|---|

| Oxolane Ring | Cyclopentane | Remove hydrogen bond acceptor, increase lipophilicity. |

| Oxolane Ring | Tetrahydrothiophene | Alter hydrogen bond acceptor properties and ring electronics. |

| Oxolane Ring | Oxetane | Introduce strain, alter conformation, act as a polar scaffold. beilstein-journals.org |

| Dichlorophenyl Ring | Dichloropyridyl Ring | Introduce a nitrogen atom to modulate solubility and potential for H-bonding. |

| Chlorine Atom | Trifluoromethyl (CF₃) group | Maintain electron-withdrawing character, block metabolic oxidation. |

Correlation of Structural Modifications with Observed Research Activities

Detailed research findings correlating specific structural modifications of this compound with its biological activities are not available in the current body of scientific literature. To establish such correlations, a systematic study involving the synthesis and biological evaluation of a series of analogues would be necessary.

Such a study would typically investigate modifications at two primary sites: the dichlorinated benzoyl ring and the oxolane (tetrahydrofuran) ring.

Potential Modifications to the Benzoyl Ring could include:

Varying the position and nature of the halogen substituents (e.g., moving the chlorine atoms, or replacing them with fluorine, bromine, or iodine).

Introducing other substituents, such as methyl, methoxy, or nitro groups, at different positions on the phenyl ring.

Removing one or both of the chlorine atoms to assess their importance.

Potential Modifications to the Oxolane Ring could include:

Altering the substitution at other positions of the tetrahydrofuran (B95107) ring.

Introducing stereochemistry into the molecule, for example, at the 3-position of the oxolane ring.

Replacing the oxolane ring with other cyclic ethers or acyclic ether moieties.

Once the biological activity of these analogues is determined, a systematic analysis would reveal the relationship between these structural changes and the observed activity. This would allow for the creation of data tables summarizing these findings.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This requires a dataset of compounds with known activities.

As there is no published data on the biological activities of a series of analogues of this compound, no QSAR models have been developed.

A hypothetical QSAR study would involve:

Data Collection: Assembling a dataset of this compound analogues with their corresponding measured biological activities (e.g., IC50 or EC50 values).

Descriptor Calculation: Calculating various molecular descriptors for each analogue. These can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors.

Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

A validated QSAR model would be presented as an equation, for example: Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...

This would allow for the prediction of the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.

Pharmacophore Development and Optimization

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models can be developed based on the structure of a known ligand (ligand-based) or the structure of the biological target (structure-based).

Given the absence of known biological targets and a set of active analogues for this compound, no specific pharmacophore models have been developed.

The process of developing a ligand-based pharmacophore model for this compound series would typically involve:

Conformational Analysis: Generating a set of low-energy conformations for a collection of active analogues.

Feature Identification: Identifying common chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

Model Generation and Validation: Aligning the active molecules and generating pharmacophore hypotheses. These hypotheses are then scored and validated based on their ability to distinguish between active and inactive compounds.

An optimized pharmacophore model would define the spatial arrangement of these key features. This model could then be used as a 3D query to screen large chemical databases for novel compounds that possess the desired features and are therefore likely to be active.

Advanced Analytical Methodologies for 3 2,5 Dichlorobenzoyl Oxolane Research

High-Resolution Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic methods are fundamental to verifying the molecular structure of 3-(2,5-Dichlorobenzoyl)oxolane. These techniques probe the molecule's atomic and electronic environment to provide a detailed structural map.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity.

¹H NMR: This technique identifies the distinct types of protons in the molecule. The spectrum would show characteristic signals for the protons on the aromatic ring and the aliphatic protons of the oxolane (tetrahydrofuran) ring.

¹³C NMR: This experiment detects the carbon atoms, revealing distinct signals for the carbonyl carbon, the carbons of the dichlorophenyl ring, and the carbons of the oxolane moiety.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) establish proton-proton and proton-carbon correlations, respectively. HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to confirm long-range connections, such as the crucial link between the carbonyl group and both the aromatic and oxolane rings.

Solid-State NMR (ssNMR) could be employed to study the compound in its crystalline or solid form. This technique provides insights into the molecular structure and dynamics in the solid state, which can differ from the solution state typically analyzed by conventional NMR. rsc.org

| Technique | Information Yielded for this compound |

| ¹H NMR | Identifies and quantifies different proton environments (aromatic, aliphatic). |

| ¹³C NMR | Determines the number and type of carbon atoms (carbonyl, aromatic, aliphatic). |

| COSY | Maps correlations between adjacent protons within the oxolane ring. |

| HSQC | Links each proton directly to its attached carbon atom. |

| HMBC | Confirms connectivity between the carbonyl group and the two ring systems. |

| ssNMR | Analyzes molecular structure and packing in the solid, crystalline form. rsc.org |

Mass spectrometry (MS) is vital for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. For C₁₁H₁₀Cl₂O₂, HRMS would confirm the mass and the characteristic isotopic pattern caused by the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. amazonaws.com After separating the compound from any impurities, it is ionized and fragmented. The fragmentation pattern serves as a molecular fingerprint, helping to confirm the structure by identifying characteristic fragments, such as the dichlorobenzoyl cation or the oxolane ring. This technique is highly sensitive and provides both qualitative and quantitative information. amazonaws.comscholaris.ca

| Technique | Data Provided for this compound |

| High-Resolution MS | Precise molecular weight determination and confirmation of the C₁₁H₁₀Cl₂O₂ formula. |

| Isotopic Pattern Analysis | Confirms the presence of two chlorine atoms from the distinct M, M+2, and M+4 peaks. |

| LC-MS/MS | Provides structural confirmation through characteristic fragmentation patterns. amazonaws.comscholaris.ca |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography is essential for separating the target compound from starting materials, byproducts, and other impurities, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of non-volatile organic compounds. bldpharm.com A sample of this compound is passed through a column under high pressure, and a detector measures the elution of the compound. The purity is calculated from the relative area of the main peak in the chromatogram.

The structure of this compound contains a stereocenter at the C3 position of the oxolane ring, meaning it can exist as a pair of enantiomers. Chiral HPLC is a specialized technique used to separate and quantify these enantiomers. nih.gov This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. researchgate.netnih.gov This is critical in pharmaceutical research, where enantiomers can have different biological activities.

| Method | Application for this compound |

| HPLC (Reversed-Phase) | Quantifies chemical purity by separating the compound from impurities. bldpharm.com |

| Chiral HPLC | Separates and quantifies the two enantiomers (R and S forms). nih.govresearchgate.netnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.comjmchemsci.com It is suitable for analyzing volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interactions with the stationary phase in the GC column. As each component elutes, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification by comparing it to spectral libraries. rjpbcs.com This method is highly effective for both identifying and quantifying components in a mixture. jmchemsci.com

Crystallographic Analysis for Three-Dimensional Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. nih.gov The technique requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the rays are diffracted by the electrons of the atoms, creating a unique diffraction pattern. mdpi.com

Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the exact positions of all atoms can be determined. For this compound, a crystallographic analysis would provide definitive data on:

Bond lengths and bond angles.

The conformation of the five-membered oxolane ring (e.g., envelope or twist conformation).

The relative orientation of the dichlorophenyl ring and the oxolane moiety.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-stacking.

This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions with biological targets.

Future Directions and Emerging Research Avenues for 3 2,5 Dichlorobenzoyl Oxolane

Exploration of Green Chemistry Principles in 3-(2,5-Dichlorobenzoyl)oxolane Synthesis

Traditional synthesis of aryl ketones often involves methods like Friedel-Crafts acylation, which can rely on stoichiometric amounts of Lewis acid catalysts and halogenated solvents, generating significant chemical waste. Future research into the synthesis of this compound will likely focus on aligning its production with the principles of green chemistry to enhance sustainability. researchgate.net

Key areas for exploration include:

Alternative Catalysis: Moving away from conventional catalysts, research could investigate the use of heterogeneous catalysts or recyclable organocatalysts to drive the reaction. wikipedia.org This approach minimizes waste and allows for easier product purification.

Greener Solvents: The oxolane (tetrahydrofuran) moiety in the molecule is a widely used solvent itself. However, research into greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, or cyclopentyl methyl ether (CPME) could reduce the environmental impact of the synthesis process.

Energy-Efficient Methodologies: Techniques such as microwave-assisted synthesis could dramatically reduce reaction times and energy consumption compared to conventional heating methods. ijpsjournal.comsphinxsai.commdpi.com Mechanochemistry, which involves solvent-free or low-solvent reactions induced by mechanical force, presents another innovative and sustainable synthetic route. nih.gov

A primary metric for evaluating the "greenness" of a chemical process is the Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of the product. youtube.comrsc.orgsheldon.nllibretexts.org Future synthetic strategies will aim for a significantly lower E-Factor than traditional methods.

| Parameter | Traditional Synthesis (Hypothetical) | Potential Green Synthesis |

|---|---|---|

| Catalyst | Stoichiometric AlCl₃ | Catalytic amount of a recyclable zeolite or organocatalyst |

| Solvent | Dichloromethane, Carbon disulfide | 2-MeTHF, CPME, or solvent-free (Mechanochemistry) |

| Energy Input | Conventional heating (reflux) | Microwave irradiation or mechanical grinding |

| Waste Profile | High E-Factor; acidic aqueous waste, solvent waste | Low E-Factor; minimal waste, recyclable catalyst/solvent |

| Atom Economy | Moderate | High |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research by accelerating the design-make-test-analyze cycle. nih.govacs.orgspringernature.comnih.gov For a molecule like this compound, AI offers powerful tools to predict its properties and explore its chemical space for new applications.

Future research could leverage AI in several ways:

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activities or physicochemical properties of this compound and its derivatives. nih.govmdpi.commdpi.com By training ML algorithms on datasets of similar compounds, researchers can screen for potential therapeutic targets or other applications without costly and time-consuming initial lab work.

Generative Models for Novel Analogs: Deep learning-based generative models, such as Generative Adversarial Networks (GANs) or Recurrent Neural Networks (RNNs), can design novel molecules from scratch. nih.govlindushealth.commedium.compharmafeatures.com These models could generate derivatives of this compound with optimized properties, such as enhanced binding affinity to a specific biological target or improved synthesizability. nih.gov

Retrosynthesis and Reaction Optimization: AI platforms can predict optimal synthetic routes, suggesting reaction conditions and catalysts that maximize yield and minimize byproducts, directly complementing green chemistry goals. acs.org

| AI/ML Application | Objective | Potential Outcome |

|---|---|---|

| QSAR Modeling | Predict biological activity (e.g., cytotoxicity, enzyme inhibition) | Identification of high-potential therapeutic areas for the compound |

| Generative Chemistry | Design novel analogs with improved drug-like properties | A library of virtual compounds with higher predicted efficacy or better safety profiles |

| Active Learning | Guide experimental synthesis to the most informative compounds | More efficient discovery of lead compounds with fewer synthesized molecules |

| Retrosynthesis Prediction | Identify the most efficient and sustainable synthetic pathways | Reduced development time and cost for producing the compound and its analogs |

Development of this compound as a Molecular Probe for Biological Research

Molecular probes are essential tools for visualizing and studying biological processes in real-time within living systems. nih.govnih.govbenthamdirect.com If this compound is found to interact with a specific biological target (e.g., an enzyme or receptor), it could serve as a scaffold for the development of a specialized molecular probe.

The development process would involve:

Identification of a Biological Target: The first step is to determine if the compound has a high affinity and specificity for a particular biomolecule of interest.

Structural Modification and Labeling: The core structure of this compound would be chemically modified to incorporate a reporter group. nih.gov This could be a fluorescent dye (fluorophore) for use in fluorescence microscopy or a radionuclide for positron emission tomography (PET) imaging. vichemchemie.commdpi.com The ketone or dichlorophenyl ring offers potential sites for such modifications without disrupting the core binding motif.

In Vitro and In Vivo Validation: The newly designed probe would need to be rigorously tested to ensure it retains its binding affinity and specificity for the target and that the attached label provides a clear and detectable signal. rsc.org

| Probe Type | Modification Strategy | Detection Method | Potential Application |

|---|---|---|---|

| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., Fluorescein, Rhodamine) to the phenyl ring. | Fluorescence Microscopy, Flow Cytometry | Visualizing the subcellular localization of a target protein in living cells. |

| Radiotracer | Incorporation of a positron-emitting isotope (e.g., ¹⁸F) into the structure. | Positron Emission Tomography (PET) | Non-invasive imaging and quantification of a target receptor's density in vivo. |

| Biotinylated Probe | Attachment of a biotin (B1667282) molecule. | Streptavidin-based assays (e.g., Western Blot, ELISA) | Pull-down assays to identify and isolate the compound's binding partners. |

Potential Applications of this compound in Materials Science or Chemical Catalysis

Beyond biological applications, the structural features of this compound suggest potential utility in materials science and catalysis.

Materials Science: The compound contains a rigid dichlorophenyl group and a ketone linkage, which are features found in high-performance polymers like polyketones. wikipedia.orgonlytrainings.commachinedesign.com Aliphatic polyketones are known for their excellent mechanical strength, thermal stability, and chemical resistance. 4spe.orgavient.com Future research could investigate the use of this compound or its derivatives as a monomer or co-monomer in polymerization reactions. The presence of the dichlorophenyl unit could impart specific properties to the resulting polymer, such as:

Enhanced Thermal Stability and Flame Retardancy: The chlorine atoms could improve the material's resistance to high temperatures and combustion.

High Refractive Index: Aryl- and halogen-containing polymers often exhibit high refractive indices, making them potentially useful in optical applications.

Chemical Catalysis: The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. wikipedia.org The ketone functional group in this compound could potentially be exploited. While the compound itself may not be a catalyst, it could be a precursor for one. For example, through derivatization, it could be converted into a chiral catalyst for asymmetric synthesis. youtube.com Furthermore, the combination of a ketone and electron-withdrawing groups could be explored in photoredox catalysis, where it might participate in single-electron transfer processes to facilitate unique chemical transformations. nih.govwikipedia.org

| Field | Hypothetical Application | Key Structural Feature | Potential Advantage |

|---|---|---|---|

| Materials Science | Monomer for specialty polyketones | Dichlorophenyl group, Ketone linkage | Creation of polymers with high thermal stability, flame retardancy, or specific optical properties. |

| Chemical Catalysis | Precursor for a chiral organocatalyst | Ketone group, Oxolane ring | Development of novel, metal-free catalysts for enantioselective reactions. |

| Photoredox Catalysis | Photoactive substrate or sensitizer | Aryl ketone moiety | Enabling novel C-C bond formations or other light-induced chemical transformations. |

Q & A

Q. What are the recommended synthetic methodologies for preparing 3-(2,5-Dichlorobenzoyl)oxolane, and how can reaction conditions be optimized?

The synthesis typically involves coupling 2,5-dichlorobenzoyl chloride with oxolane derivatives. A common approach uses 1,4-dioxane as a solvent and benzoylisothiocyanate as a coupling agent under ambient conditions . Optimization should focus on controlling reaction time, stoichiometry, and purification steps (e.g., column chromatography) to minimize side products. Elemental analysis (CHNS) and spectroscopic methods (NMR, FT-IR) are critical for verifying purity and structural integrity .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

X-ray crystallography using programs like SHELXL or SHELXS allows precise determination of bond angles, torsion angles, and stereochemistry. For example, empirical absorption corrections (e.g., spherical harmonic functions) improve data accuracy in cases of anisotropic crystal packing . Cross-referencing with the Cambridge Structural Database (CSD) ensures consistency with known analogs .

Q. What analytical techniques are most effective for characterizing impurities in synthesized batches?

High-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS) identifies trace impurities. Elemental analysis (CHNS) quantifies ligand modification efficiency in derivatives, as demonstrated in oxolane-modified cellulose studies . For halogenated analogs, X-ray fluorescence (XRF) can detect residual chlorine content .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) simulations can map electron density distributions, particularly at the oxolane oxygen and benzoyl carbonyl groups. These models help identify electrophilic sites prone to nucleophilic attack. Studies on similar dioxaborolane systems (e.g., ixazomib precursors) suggest steric hindrance from the dichlorophenyl group influences reaction pathways .

Q. What strategies address contradictions in biological activity data for this compound derivatives?

Discrepancies in proteasome inhibition assays (e.g., IC₅₀ values) may arise from differences in cellular permeability or metabolite stability. Use isotopic labeling (e.g., ¹⁴C-tagged analogs) to track metabolic pathways. Cross-validate results with orthogonal assays, such as fluorescence-based proteasome activity tests and cytotoxicity screens in multiple cell lines .

Q. How can structure-activity relationship (SAR) studies improve the selectivity of this compound-based inhibitors?

Systematic substitution at the oxolane ring (e.g., introducing fluorine at C2/C5) or modifying the benzoyl moiety (e.g., replacing chlorine with methyl groups) can enhance target binding. Molecular docking using crystallographic data from proteasome-inhibitor complexes (e.g., ixazomib-bound 20S proteasome) identifies key hydrophobic interactions .

Q. What challenges arise in scaling up enantioselective synthesis of this compound, and how are they mitigated?

Racemization during large-scale reactions is a key issue. Asymmetric catalysis with chiral ligands (e.g., (S)-BINOL derivatives) or enzymatic resolution (e.g., lipase-mediated kinetic separation) improves enantiomeric excess (ee). Monitor optical rotation and chiral HPLC to ensure stereochemical fidelity .

Methodological Considerations

Q. How do solvent polarity and temperature affect the stability of this compound in solution?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize the compound via dipole interactions but may accelerate hydrolysis at elevated temperatures. Stability studies using accelerated thermal degradation (40–60°C) and UV-Vis spectroscopy quantify degradation kinetics. Store solutions at –20°C in anhydrous THF or dioxane for long-term stability .

Q. What protocols validate the use of this compound as a synthetic intermediate in drug development?

Follow ICH Q3A guidelines for impurity profiling. Use tandem MS/MS to detect genotoxic impurities (e.g., residual benzoyl chloride). Pharmacokinetic studies in rodent models assess bioavailability, leveraging LC-MS/MS for plasma concentration analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.